molecular formula C22H20O3 B4558688 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4558688
M. Wt: 332.4 g/mol
InChI Key: WLTNETDSWFWDLI-UHFFFAOYSA-N
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Description

5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a furochromenone derivative characterized by a fused furan-chromene core. Its structure includes:

  • A methyl group at position 9, contributing to steric and electronic effects.
  • A phenyl group at position 3, enabling π-π interactions with biological targets.

Properties

IUPAC Name

5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-3-4-8-16-11-20(23)25-22-14(2)21-18(12-17(16)22)19(13-24-21)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTNETDSWFWDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Medicinal Chemistry

Research indicates that chromene derivatives, including 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, have shown promising biological activities such as:

  • Antioxidant Activity : Compounds in this class have been studied for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Initial studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking : This computational method can predict how the compound binds to specific enzymes or receptors, providing insights into its potential therapeutic effects.
  • Surface Plasmon Resonance : This technique can be employed to measure the binding affinity and kinetics of the compound with target proteins.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to ensure high yields and purity. The potential for creating derivatives allows for the exploration of modified compounds with enhanced or altered biological activities.

Mechanism of Action

The mechanism of action of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations and Their Impacts

Furochromenones differ primarily in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Biological Activity
5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Butyl (5), Methyl (9), Phenyl (3) ~394.46 (estimated) High lipophilicity, moderate aqueous solubility Potential anti-inflammatory, anticancer [1]
3-(4-Biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one Biphenylyl (3), Butyl (5), Methyl (9) ~468.55 (estimated) Enhanced π-π interactions, lower solubility Modulates oxidative stress pathways [1]
5-Ethyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one Ethyl (5), 4-Fluorophenyl (3), Methyl (9) ~380.40 (estimated) Fluorine increases electronegativity and bioavailability Anticancer, enzyme inhibition [2]
9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one Complex oxygenated side chain (9) ~428.45 (estimated) Polar substituents improve water solubility Moderate cytotoxicity (IC₅₀: 7.59 mg/mL) [4]
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one Methyl (2,3,5,9) 242.27 High volatility, low molecular weight Limited bioactivity data [15]
Key Observations:

Polar substituents (e.g., hydroxyl or methoxy groups) improve aqueous solubility but may reduce membrane permeability [16].

Bioactivity :

  • Phenyl and biphenylyl groups at position 3 enhance binding to hydrophobic pockets in enzymes or receptors, as seen in compounds with anticancer and anti-inflammatory activities [1][20].
  • Fluorine substitution (e.g., 4-fluorophenyl) increases electronegativity, improving target affinity and metabolic stability [2].

Cytotoxicity :

  • Compounds with complex oxygenated side chains (e.g., ) show moderate cytotoxicity, likely due to interference with cellular redox pathways [4].
  • Simpler methyl-substituted derivatives (e.g., 2,3,5,9-tetramethyl) exhibit lower bioactivity, suggesting substituent complexity is critical for potency [15].

Biological Activity

5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, a synthetic compound belonging to the class of furochromenones, has garnered attention in medicinal chemistry due to its unique structural and chemical properties. Its molecular formula is C22H20O3C_{22}H_{20}O_{3} with a molecular weight of approximately 332.39 g/mol. This compound features a butyl group and a phenyl substituent, contributing to its potential biological activities.

Chemical Structure

The structure of this compound can be represented as follows:

InChI 1S C22H20O3 c1 3 4 8 16 11 20 23 25 22 14 2 21 18 12 17 16 22 19 13 24 21 15 9 6 5 7 10 15 h5 7 9 13H 3 4 8H2 1 2H3\text{InChI 1S C22H20O3 c1 3 4 8 16 11 20 23 25 22 14 2 21 18 12 17 16 22 19 13 24 21 15 9 6 5 7 10 15 h5 7 9 13H 3 4 8H2 1 2H3}

Biological Activity

The biological activity of this compound has been explored through various studies that focus on its interactions with biological targets such as enzymes and receptors. Key areas of research include:

1. Antioxidant Activity

Research indicates that compounds in the furochromenone class exhibit antioxidant properties. The mechanism involves scavenging free radicals and enhancing the body's defense against oxidative stress.

2. Anti-inflammatory Effects

Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. This suggests that 5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.

3. Neuroprotective Properties

There is evidence that furochromenones can protect neuronal cells from apoptosis and promote neurogenesis. In vitro studies suggest that this compound may activate signaling pathways (e.g., PI3K/Akt) associated with cell survival.

Study on Neuroprotection

A significant study investigated the neuroprotective effects of a related furochromenone on SH-SY5Y cells exposed to neurotoxic agents. The results indicated that treatment with the compound resulted in reduced cell death and improved cell viability through modulation of apoptotic pathways.

Treatment ConcentrationCell Viability (%)Mechanism
50 µM85%PI3K/Akt activation
100 µM90%Inhibition of BACE1

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Concentration (µM)% Inhibition
1045
5070
10085

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one with various biological targets. These studies suggest favorable interactions with enzymes involved in inflammation and neuroprotection.

Binding Affinity Results

Target EnzymeBinding Affinity (kcal/mol)
Cyclooxygenase (COX)-8.4
Phosphodiesterase (PDE)-7.9

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and backbone structure. For example, deuterated solvents (e.g., CDCl₃) and optimized acquisition parameters (e.g., 400 MHz for resolution) are used to resolve complex coupling patterns in aromatic regions . Infrared (IR) spectroscopy identifies functional groups like lactones (C=O stretch ~1730 cm⁻¹) and furan rings (C-O-C stretch ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Gas chromatography-mass spectrometry (GC/MS) is suitable for volatile derivatives, though thermal stability must be verified .

Q. What synthetic routes are reported for furochromenone derivatives, and how can they be adapted for this compound?

  • Answer : Modified Pechmann or Kostanecki-Robinson reactions are common for furochromenone synthesis. For example, describes phenyl-substituted derivatives via acid-catalyzed cyclization of phenolic precursors. To adapt this for the target compound, replace substituents (e.g., 5-butyl, 3-phenyl) during precursor synthesis. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups at specific positions. Reaction optimization (e.g., temperature, solvent polarity) is required to improve yields, as seen in protocols using CsF and benzyltrimethylammonium chloride for deprotection steps .

Q. How do substituents influence the stability of furochromenones under laboratory conditions?

  • Answer : Alkyl groups (e.g., 5-butyl) enhance lipophilicity but may reduce crystallinity, requiring stabilization via co-solvents. Electron-donating groups (e.g., 9-methyl) increase resistance to oxidative degradation, while phenyl rings (3-position) contribute to π-π stacking, improving solid-state stability. Photochemical degradation is a concern; storage in amber vials under inert gas (N₂/Ar) is recommended. Monitor degradation via HPLC with UV detection (λ = 250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data (e.g., retention time shifts, co-elution) for this compound?

  • Answer : Co-elution issues arise from structural analogs (e.g., positional isomers). Use orthogonal methods:
    • HPLC-DAD/MS : Compare UV spectra (λmax) and fragmentation patterns.
    • GC-MS with derivatization : Convert polar groups (e.g., -OH) to trimethylsilyl ethers for better separation .
    • Chiral columns : Resolve enantiomers if asymmetric centers are present.
      Cross-validate with 2D NMR (e.g., COSY, HSQC) to confirm structural assignments .

Q. What challenges exist in quantifying this compound in environmental or biological matrices, and how can they be mitigated?

  • Answer : Interference from photochemical oxidants (e.g., ozone) during atmospheric sampling can degrade the compound. Use ozone scrubbers (e.g., KI-coated filters) and validate recovery rates via spiked samples . In biological matrices, matrix effects (e.g., protein binding) require solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Quantify via LC-MS/MS using deuterated internal standards (e.g., 9-methoxy-d₃ analogs) to correct for ion suppression .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

  • Answer : Prioritize substituent modifications at positions 3 (phenyl), 5 (butyl), and 9 (methyl) based on and :
    • 3-Phenyl : Replace with heteroaromatic rings (e.g., pyridyl) to modulate solubility.
    • 5-Butyl : Shorten to propyl or introduce branching to alter pharmacokinetics.
    • 9-Methyl : Substitute with electron-withdrawing groups (e.g., -Cl) to enhance electrophilic reactivity.
      Screen analogs using in vitro assays (e.g., cytochrome P450 inhibition) and molecular docking to predict binding affinities. Toxicity profiling (e.g., Ames test) should accompany SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

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